(5E)-5-(3-nitrobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with nitrophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde and 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups on the phenyl rings can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: Research has shown that derivatives of thiazolidinones exhibit antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential to inhibit the growth of various pathogens and cancer cells.
Medicine: Due to its biological activity, the compound is investigated for its potential use in drug development. It serves as a lead compound for designing new therapeutic agents.
Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-3-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents. They are known for their antidiabetic properties.
Nitrobenzene Derivatives: Compounds with nitro groups on benzene rings, such as nitroanilines, share some chemical reactivity but differ in their overall structure and properties.
Uniqueness: The combination of the thiazolidinone ring with nitrophenyl groups makes (5E)-3-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one unique
Properties
Molecular Formula |
C16H9N3O5S2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(5E)-3-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9N3O5S2/c20-15-14(9-10-2-1-3-13(8-10)19(23)24)26-16(25)17(15)11-4-6-12(7-5-11)18(21)22/h1-9H/b14-9+ |
InChI Key |
KOEBINNAVCEWSW-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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